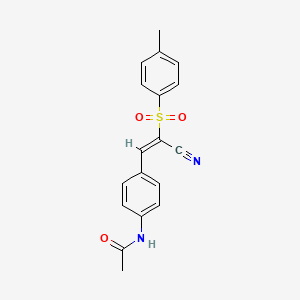

N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide

CAS No.: 736963-55-6

Cat. No.: VC8134098

Molecular Formula: C18H16N2O3S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 736963-55-6 |

|---|---|

| Molecular Formula | C18H16N2O3S |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | N-[4-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C18H16N2O3S/c1-13-3-9-17(10-4-13)24(22,23)18(12-19)11-15-5-7-16(8-6-15)20-14(2)21/h3-11H,1-2H3,(H,20,21)/b18-11+ |

| Standard InChI Key | IYIRQOTXCCWTCV-WOJGMQOQSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)NC(=O)C)/C#N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

The compound has the molecular formula C₁₈H₁₆N₂O₃S and a molar mass of 340.4 g/mol . Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.313 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 634.2 ± 55.0 °C (Predicted) |

| pKa | 14.26 ± 0.70 (Predicted) |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The structure comprises:

-

A 4-methylbenzenesulfonyl group linked to a vinyl bridge.

-

A cyano group at the β-position of the vinyl sulfone.

-

A para-substituted phenyl ring with an acetamide group.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound’s synthesis likely involves Knoevenagel condensation or Michael addition methodologies, leveraging the reactivity of sulfonyl and cyano groups.

Proposed Route via Knoevenagel Condensation

-

Reactants:

-

4-Acetamidobenzaldehyde.

-

4-Methylbenzenesulfonylacetonitrile.

-

-

Conditions:

-

Mechanism:

Alternative Radical-Mediated Pathways

Radical thiodesulfonylation using aryl thiols and initiators (e.g., ACCN) could modify the sulfonyl group post-synthesis .

Physicochemical and Spectroscopic Data

Predicted Spectral Features

-

IR Spectroscopy:

-

NMR (¹H and ¹³C):

Thermal Stability

The high predicted boiling point (634°C) suggests stability under thermal stress, making it suitable for high-temperature reactions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume